Thianthrenium, chloro-5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-)

Description

Chemical Identity and Nomenclature

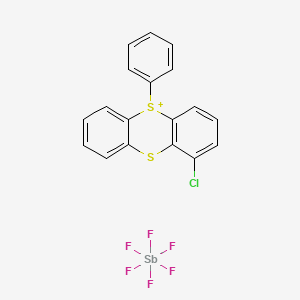

The compound is systematically named according to IUPAC conventions as 1-chloro-5-phenylthianthren-5-ium hexafluoroantimonate(1-) . Its structure comprises a thianthrenium cation, where a chlorine atom and a phenyl group are substituted at the 5-position, paired with a hexafluoroantimonate anion.

The Chemical Abstracts Service (CAS) registry number for this compound is 101294-99-9 . Alternative nomenclature includes:

- Chloro(S-(phenyl)thianthrenium) hexafluoroantimonate

- Thianthrenium, chloro-5-phenyl-,(OC-6-11)-hexafluoroantimonate(1-) (1:1).

The molecular formula is C₁₈H₁₂ClF₆S₂Sb , with a molecular weight of 563.621 g/mol . The hexafluoroantimonate anion (SbF₆⁻) contributes to the compound’s stability and reactivity in non-aqueous media.

Table 1: Key Identifiers

Physical and Chemical Properties

The compound exists as a solid at standard temperature and pressure, though precise melting or decomposition points are not explicitly reported in the literature. Its solubility profile suggests compatibility with polar aprotic solvents, a characteristic inferred from structurally analogous thianthrenium salts. For instance, related sulfonium hexafluoroantimonates exhibit solubility in dichloromethane, tetrahydrofuran (THF), and acetonitrile.

The hexafluoroantimonate anion imparts low nucleophilicity , making the compound suitable as a Lewis acid catalyst or electrophilic reagent in organic transformations. The thianthrenium cation’s aromatic system likely contributes to its stability under inert atmospheric conditions, though experimental data on its thermal stability remain limited.

Table 2: Inferred Physicochemical Properties

| Property | Description |

|---|---|

| State at 25°C | Solid |

| Solubility | Likely soluble in polar aprotic solvents (e.g., THF, CH₂Cl₂) |

| Stability | Stable under inert conditions |

The compound’s spectroscopic signatures , such as nuclear magnetic resonance (NMR) or infrared (IR) spectra, have not been published in accessible literature. However, its structural analogs display distinct ¹H-NMR peaks for aromatic protons (δ 7.2–8.1 ppm) and ¹⁹F-NMR resonances near δ -130 ppm for SbF₆⁻.

Properties

CAS No. |

101294-99-9 |

|---|---|

Molecular Formula |

C18H12ClF6S2Sb |

Molecular Weight |

563.6 g/mol |

IUPAC Name |

1-chloro-5-phenylthianthren-5-ium;hexafluoroantimony(1-) |

InChI |

InChI=1S/C18H12ClS2.6FH.Sb/c19-14-9-6-12-17-18(14)20-15-10-4-5-11-16(15)21(17)13-7-2-1-3-8-13;;;;;;;/h1-12H;6*1H;/q+1;;;;;;;+5/p-6 |

InChI Key |

DUCGYJFMJAKFJL-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC=C(C=C1)[S+]2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42.F[Sb-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thianthrenium, chloro-5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) typically involves the reaction of thianthrene with chlorinating agents in the presence of a phenyl group donor. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

Thianthrenium, chloro-5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to its parent thianthrene compound.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thianthrenium derivatives.

Scientific Research Applications

Synthetic Applications

2.1. Functionalization Reactions

Thianthrenium salts are utilized in a variety of functionalization reactions, including:

- C-H Functionalization : Thianthrenium salts enable site-selective C-H alkylation and arylation of complex arenes. This method has been shown to be effective in synthesizing complex molecules with high regioselectivity and yields .

- Desulfurative Carboxylation : Recent studies have demonstrated the successful incorporation of carbon dioxide into thianthrenium salts, leading to the formation of carboxylic acids. This reaction has been applied to drug molecules, enhancing their synthetic utility .

| Reaction Type | Description | Yield Range |

|---|---|---|

| C-H Functionalization | Site-selective alkylation and arylation | High |

| Desulfurative Carboxylation | Incorporation of CO2 into thianthrenium compounds | 38% - 85% |

2.2. Cross-Coupling Reactions

Thianthrenium salts have been employed in cross-coupling reactions, expanding their utility in synthesizing complex organic molecules. The ability to participate in palladium-catalyzed reactions has made these salts particularly valuable in pharmaceutical chemistry .

Medicinal Chemistry

3.1. Anticancer Activity

Certain thianthrenium derivatives have shown promising antiproliferative activity against various cancer cell lines. For instance, studies have indicated that modifications to thianthrenium structures can enhance their efficacy as anticancer agents . The mechanism often involves the interaction with biological targets that are critical for cancer cell proliferation.

3.2. Drug Development

Thianthrenium compounds are being explored for their potential as scaffolds in drug development due to their ability to modify biological activity through structural variations . The incorporation of trifluoromethyl groups into thianthrenium derivatives has been linked to improved pharmacological properties.

Material Science

4.1. Photopolymerization

Thianthrenium salts have been investigated for their role in cationic photopolymerization processes. Their ability to act as photoinitiators allows for the development of new materials with tailored properties . The efficiency of these compounds in initiating polymerization reactions under UV light is a significant area of research.

Case Studies

5.1. Synthesis of Complex Molecules

A notable case study involved the use of thianthrenium salts for the synthesis of aziridines through a novel reaction pathway that leverages their electrophilic nature . This method demonstrated high functional group tolerance and regioselectivity, making it applicable for complex molecular architectures.

5.2. Late-Stage Functionalization

The application of thianthrenium salts in late-stage functionalization has been highlighted in recent literature, showcasing their versatility in modifying existing drug candidates without extensive synthetic alterations . This approach is particularly advantageous for optimizing lead compounds during drug development.

Mechanism of Action

The mechanism of action of Thianthrenium, chloro-5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) involves its interaction with molecular targets through redox reactions or substitution processes. The specific pathways depend on the context of its use, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Cation Structural Variations

The primary distinction among hexafluoroantimonate salts lies in their cationic structures:

Key Insights :

Physicochemical Properties

- Solubility : Hexafluoroantimonate salts are generally soluble in polar aprotic solvents (e.g., acetonitrile, dichloromethane) but insoluble in water.

- Thermal Stability : The hexafluoroantimonate anion imparts high thermal stability (>200°C), making these salts suitable for high-temperature processes .

- Reactivity : Thianthrenium salts form persistent cation radicals in solution, enabling unique electron-transfer pathways in polymerization .

Biological Activity

Thianthrenium compounds, particularly thianthrenium salts, have garnered significant attention in the field of organic chemistry due to their unique properties and potential biological activities. This article focuses on the biological activity of Thianthrenium, chloro-5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) , exploring its synthesis, reactivity, and implications in medicinal chemistry.

Overview of Thianthrenium Compounds

Thianthrenium salts are derivatives of thianthrene, a sulfur-containing polycyclic compound. These salts are characterized by a positively charged sulfur atom bonded to various organic groups. The unique electronic properties of thianthrenium salts make them valuable intermediates in organic synthesis, particularly in the functionalization of complex molecules.

Synthesis and Reactivity

The synthesis of thianthrenium salts often involves the reaction of thianthrene with electrophilic agents. Recent studies have demonstrated the utility of thianthrenium salts in various transformations, including:

- C–H Functionalization : Thianthrenium salts can facilitate site-selective C–H alkylation reactions, allowing for the late-stage functionalization of complex arenes .

- Cross-Coupling Reactions : They are also effective in palladium-catalyzed cross-coupling reactions, which are crucial for constructing diverse molecular architectures .

Antimicrobial Properties

Thianthrenium compounds have shown promising antimicrobial activity. For instance, studies indicate that certain thianthrenium salts exhibit significant antibacterial effects against a range of pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and interference with cellular processes.

Anticancer Activity

Research has highlighted the potential of thianthrenium salts as anticancer agents. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines. The cytotoxic effects are attributed to their ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Studies

- Antibacterial Activity : A study evaluated the efficacy of various thianthrenium compounds against Gram-positive and Gram-negative bacteria. Results showed that thianthrenium, chloro-5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a therapeutic agent.

- Cytotoxicity in Cancer Cells : An investigation into the cytotoxic effects of thianthrenium salts on breast cancer cells revealed that these compounds could significantly reduce cell viability at micromolar concentrations. Mechanistic studies suggested that the induction of apoptosis was mediated through mitochondrial pathways.

Data Summary

| Compound | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Thianthrenium, chloro-5-phenyl-, ... | Antibacterial | 32 | N/A |

| Thianthrenium, chloro-5-phenyl-, ... | Anticancer (breast cancer) | N/A | 15 |

Q & A

Q. What are the established synthetic routes for preparing chloro-5-phenylthianthrenium hexafluoroantimonate(1-)?

The synthesis of this compound typically involves halogenation and salt metathesis. For example, thianthrenium derivatives are often synthesized by reacting thianthrene with chlorinating agents (e.g., Cl2 or SO2Cl2) under inert conditions, followed by anion exchange with hexafluoroantimonate salts (e.g., AgSbF6 or NaSbF6) in aprotic solvents like dichloromethane or THF . Purification may require column chromatography or recrystallization from ethanol/ether mixtures.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

- X-ray crystallography : To confirm the (OC-6-11) octahedral geometry of the hexafluoroantimonate anion .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify the thianthrenium core and phenyl substituents; <sup>19</sup>F NMR for the SbF6<sup>−</sup> anion .

- Mass spectrometry (ESI-MS) : To confirm molecular ion peaks and isotopic patterns.

- Elemental analysis : To validate stoichiometry, particularly for chlorine and antimony content .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloveboxes, nitrile gloves, and respirators (due to potential genotoxicity concerns) .

- Ventilation : Use fume hoods to avoid inhalation of SbF6<sup>−</sup> degradation products (e.g., HF).

- Waste disposal : Collect residues in sealed containers for incineration, as hexafluoroantimonate salts are persistent environmental pollutants .

Advanced Research Questions

Q. How does the (OC-6-11) geometry of the hexafluoroantimonate anion influence reactivity in catalytic applications?

The octahedral SbF6<sup>−</sup> anion acts as a weakly coordinating counterion, enhancing the electrophilicity of the thianthrenium cation. This property is critical in Friedel-Crafts alkylation or cationic polymerization, where the anion’s low nucleophilicity prevents side reactions . Computational studies (DFT) can model ion-pair interactions to predict catalytic efficiency .

Q. What advanced spectroscopic methods resolve ambiguities in distinguishing thianthrenium derivatives from similar iodonium or sulfonium salts?

- Raman spectroscopy : The Sb-F stretching modes (~650–700 cm<sup>−1</sup>) are distinct from PF6<sup>−</sup> or BF4<sup>−</sup> .

- Cyclic voltammetry : Thianthrenium cations exhibit unique redox potentials (~+1.2 V vs. SCE) compared to diphenyliodonium salts (~+0.8 V) .

- Solid-state NMR : <sup>121</sup>Sb NMR can probe anion symmetry and coordination defects .

Q. How should researchers address contradictions in toxicity data (e.g., genotoxicity vs. negative mutation tests)?

Discrepancies in genotoxicity studies (e.g., positive reverse mutation tests in some hexafluoroantimonate salts vs. negative results in others ) require:

- Dose-response validation : Test across multiple concentrations (e.g., 0.1–100 µM).

- Metabolite analysis : Identify degradation products (e.g., Sb<sup>3+</sup>) that may indirectly cause DNA damage.

- Comparative assays : Use Ames test and comet assay in parallel to assess mutagenicity and clastogenicity .

Q. What structural modifications to the thianthrenium core or anion could enhance stability in photoredox catalysis?

- Cation modification : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to increase oxidative stability.

- Anion substitution : Replace SbF6<sup>−</sup> with BArF<sup>−</sup> (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) for improved solubility in nonpolar solvents .

- Co-crystallization : Formulate with crown ethers to stabilize the cation-anion pair in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.